{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol
Description
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol is a benzyl alcohol derivative featuring a tert-butylsulfanyl (-S-tBu) substituent at the ortho position of the benzene ring. This compound is of interest in organic synthesis and coordination chemistry due to the steric and electronic properties imparted by the bulky tert-butyl group and the sulfur atom. The tert-butylsulfanyl moiety enhances stability against oxidation compared to smaller alkylthio groups (e.g., ethyl or methyl) and may influence reactivity in metal-ligand interactions .
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-12(2,3)14-9-11-7-5-4-6-10(11)8-13/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNUNSYMMWANDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660081 | |
| Record name | {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51445-82-0 | |
| Record name | {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol typically involves the reaction of 2-(tert-butylsulfanyl)benzyl chloride with a suitable reducing agent. One common method is the reduction of the corresponding benzyl chloride using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the selective reduction of the benzyl chloride to the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Further reduction can lead to the formation of the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding sulfide.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of {2-[(tert-Butylsulfanyl)methyl]phenyl}methanol, along with their physicochemical properties and synthesis
Key Points of Comparison:
Steric and Electronic Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to ethyl or butyl substituents. This bulkiness may reduce reactivity in nucleophilic substitutions but enhances stability in metal coordination (e.g., Ru complexes, as in ).
Synthesis and Yield: [2-(Butylsulfanyl)phenyl]methanol was synthesized in 70% yield via cyclization, with chromatographic mobility (Rf = 0.28) indicating moderate polarity . The tert-butyl analog’s synthesis yield is unreported but likely lower due to steric challenges.
Spectral Characteristics :
- ¹H NMR : The tert-butyl group’s nine equivalent protons would produce a distinct singlet at ~1.3 ppm, absent in ethyl/butyl analogs. The -CH₂OH group’s protons (~4.6 ppm) and aromatic protons (~6.5–7.5 ppm) would align with analogs .
- IR : Expected S-C stretching (~650–700 cm⁻¹) and O-H stretching (~3300 cm⁻¹) bands, with tert-butyl C-H stretches (~2960 cm⁻¹) differing from linear alkyl chains .
Applications: this compound’s role in forming Ru(II) complexes (e.g., [RuCl(C₆H₆)(C₁₅H₁₇NS)]PF₆) highlights its utility in catalysis or materials science, leveraging steric protection from the tert-butyl group . Simpler analogs like [2-(Butylsulfanyl)phenyl]methanol are intermediates in heterocyclic synthesis (e.g., dihydrobenzothiophenes) .
Research Findings and Challenges
- Coordination Chemistry: The tert-butylsulfanyl group in this compound stabilizes Ru(II) complexes by preventing ligand dissociation, as evidenced by crystallographic data (monoclinic lattice, space group Cc) .
- Synthetic Limitations : Lower yields for tert-butyl derivatives are common due to steric hindrance during substitution reactions, as seen in analogous syntheses .
Biological Activity
Overview
{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol, with the molecular formula C12H18OS, is a chemical compound that has garnered attention for its potential biological activities. This compound features a tert-butylsulfanyl group attached to a phenylmethanol structure, making it a candidate for various medicinal and industrial applications.
The synthesis of this compound typically involves the reaction of 2-(tert-butylsulfanyl)benzyl chloride with reducing agents like sodium borohydride (NaBH4) in solvents such as ethanol or methanol. The process is crucial for producing high-purity compounds suitable for biological testing.
Chemical Reactions
The compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form sulfoxide or sulfone derivatives.
- Reduction : Further reduction may yield sulfide forms.
- Substitution : The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a notable ability to inhibit growth. For instance, in a broth microdilution assay, it exhibited an average growth inhibition percentage close to 100% across multiple bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown cytotoxic effects on cancer cell lines, suggesting its ability to induce apoptosis and inhibit cell proliferation. For example, research indicated that it could effectively suppress the growth of colon cancer cells by inducing cell cycle arrest and promoting apoptosis through mitochondrial dysfunction .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses such as the inhibition of cell division or induction of cell death .
Comparative Analysis
To better understand the uniqueness and efficacy of this compound, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {2-[(tert-Butylsulfanyl)methyl]phenyl}ethanol | Similar to methanol but with an ethanol group | Antimicrobial potential noted |
| {2-[(tert-Butylsulfanyl)methyl]phenyl}acetone | Contains an acetone group | Limited studies on biological activity |
| {2-[(tert-Butylsulfanyl)methyl]phenyl}amine | Features an amine group | Exhibits different interaction profiles |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, with concentrations yielding significant reductions in bacterial viability.
- Cytotoxicity in Cancer Cells : In vitro analyses revealed that treatment with this compound resulted in dose-dependent cytotoxicity across various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- Mechanistic Insights : Further research is needed to elucidate the precise molecular pathways involved in its anticancer effects. Current hypotheses suggest that mitochondrial pathways are significantly impacted by this compound, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
